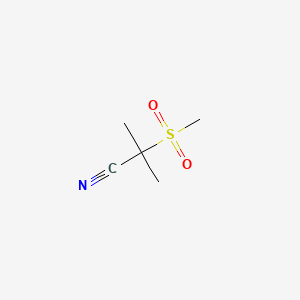

2-Methyl-2-(methylsulfonyl)propanenitrile

Beschreibung

Contextual Placement within Nitrile and Sulfone Chemistry

The chemistry of 2-Methyl-2-(methylsulfonyl)propanenitrile is defined by the interplay of its two primary functional groups: the nitrile and the sulfone.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. Its linear geometry and the sp-hybridized carbon atom make it a potent electron-withdrawing group through inductive effects and a weak π-acceptor. It can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, and participation in cycloaddition reactions.

The sulfone group (-SO2-) is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This group is strongly electron-withdrawing and is known for its high polarity and ability to act as a hydrogen bond acceptor. nih.gov The presence of the sulfonyl moiety can significantly influence the acidity of adjacent C-H bonds, making the α-protons susceptible to deprotonation by a base. wikipedia.org

The combination of both a nitrile and a sulfone group on the same carbon atom, as seen in α-cyano sulfones, results in a molecule with unique reactivity. The electron-withdrawing nature of both groups enhances the acidity of the α-hydrogen, facilitating the formation of a stabilized carbanion. This carbanion is a key intermediate in various carbon-carbon bond-forming reactions.

General synthetic strategies to access α-cyano sulfones include the thermal rearrangement of 4-substituted 1-sulfonyl-1,2,3-triazoles, which proceeds through carbene and radical intermediates. rsc.orgchemscene.com Another approach involves the intramolecular reaction of sulfone- and nitrile-stabilized carbanions with peroxides to form cyclic ether derivatives. acs.orgnih.gov

Significance and Research Rationale for this compound Studies

The academic interest in this compound and related α-cyano sulfones stems from their potential as versatile building blocks in organic synthesis. The dual functional groups provide multiple reaction sites, allowing for diverse chemical transformations.

The rationale for studying this specific compound can be attributed to several factors:

Unique Substitution Pattern: The presence of a quaternary carbon atom bearing both the nitrile and sulfonyl groups, in addition to two methyl groups, creates a sterically hindered environment. This can influence the regioselectivity and stereoselectivity of reactions at the functional groups.

Precursor for Novel Scaffolds: The reactivity of the nitrile and the potential for the sulfone group to act as a leaving group or to direct further functionalization make it a candidate for the synthesis of more complex and potentially biologically active molecules.

Exploration of Reaction Mechanisms: The study of the reactivity of such a molecule can provide valuable insights into the electronic effects and steric hindrance imparted by the geminal methyl and sulfonyl groups on the nitrile functionality.

While specific research applications for this compound are not extensively documented in publicly available literature, the broader class of sulfone-containing molecules has shown importance in various fields. For instance, some polymers containing sulfone groups are used as high-performance engineering plastics. wikipedia.org

Below is a table summarizing the basic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H9NO2S | chemnet.com |

| Molecular Weight | 147.19 g/mol | chemnet.com |

| CAS Number | 14668-29-2 | chemnet.com |

| Density | 1.172 g/cm³ | chemnet.com |

| Boiling Point | 316.4°C at 760 mmHg | chemnet.com |

| Flash Point | 145.2°C | chemnet.com |

| Refractive Index | 1.453 | chemnet.com |

Further research into the specific synthesis, characterization, and reactivity of this compound would be beneficial to fully elucidate its potential in organic synthesis and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-methylsulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXOEOMIERYCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163442 | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14668-29-2 | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014668292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-methyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 2 Methylsulfonyl Propanenitrile

Hydrolytic Stability and Degradation Pathways

The hydrolysis of 2-Methyl-2-(methylsulfonyl)propanenitrile can be understood by considering the cleavage of the nitrile group (C≡N). This process is generally slow but can be catalyzed by acidic or basic conditions, typically requiring heat. The reaction proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt).

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon atom. Following a proton transfer and tautomerization, an amide intermediate, 2-methyl-2-(methylsulfonyl)propanamide, is formed. Continued heating in the acidic medium leads to the hydrolysis of this amide, ultimately yielding 2-methyl-2-(methylsulfonyl)propanoic acid and an ammonium salt. byjus.com

While specific kinetic studies on the acid-catalyzed hydrolysis of the nitrile group in this compound are not extensively documented in the reviewed literature, research on the related pesticide, aldicarb (B1662136) sulfone [2-methyl-2-(methylsulfonyl)propanal O-(methylcarbamoyl)oxime], provides some insight into its stability. The acid-catalyzed hydrolysis of the carbamate (B1207046) ester portion of aldicarb sulfone is significantly slower than its base-catalyzed hydrolysis. nih.govtandfonline.com For instance, the second-order rate constant for the acid-catalyzed hydrolysis of aldicarb sulfone's carbamate group was found to be 7.33 (± 0.06) x 10⁻⁴ L·mol⁻¹·min⁻¹. nih.gov The reaction rate was noted to be immeasurably low at acid concentrations below 2M at 15°C. tandfonline.com

In the presence of a strong base like sodium hydroxide (B78521) and heat, the nitrile group undergoes nucleophilic attack by a hydroxide ion. libretexts.org This initially forms an intermediate which, upon protonation (from water), yields the 2-methyl-2-(methylsulfonyl)propanamide. Similar to the acid-catalyzed pathway, this amide can be further hydrolyzed under the basic conditions to form the salt of the carboxylic acid (e.g., sodium 2-methyl-2-(methylsulfonyl)propanoate) and ammonia gas. libretexts.org Subsequent acidification of the mixture is required to obtain the free carboxylic acid. libretexts.org

The reaction is: CH₃C(CH₃)(SO₂CH₃)C≡N + OH⁻ + H₂O → CH₃C(CH₃)(SO₂CH₃)COO⁻ + NH₃

Studies on the base-catalyzed hydrolysis of the parent pesticide, aldicarb sulfone, show that it is much more susceptible to degradation in alkaline conditions compared to acidic or neutral environments. oup.comscispace.com The second-order rate constant for the base-catalyzed hydrolysis of the carbamate group of aldicarb sulfone is 40.3 (± 0.5) L·mol⁻¹·min⁻¹, demonstrating a much faster degradation rate than in acid. nih.gov The hydrolysis rate increases rapidly as the pH rises above 7. oup.com

Products of Nitrile Group Hydrolysis

| Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Acid-Catalyzed (e.g., HCl, H₂O, heat) | 2-Methyl-2-(methylsulfonyl)propanamide | 2-Methyl-2-(methylsulfonyl)propanoic acid |

| Base-Catalyzed (e.g., NaOH, H₂O, heat) | 2-Methyl-2-(methylsulfonyl)propanamide | 2-Methyl-2-(methylsulfonyl)propanoic acid |

Oxidative Transformations and Metabolite Formation

This compound is itself a product of oxidative transformation. It is the primary terminal oxidative metabolite of the systemic carbamate insecticide aldicarb. who.intapvma.gov.au The metabolic pathway is a two-step oxidation process that occurs in both soil and biological systems. who.intwho.int

First, the parent compound, aldicarb [2-methyl-2-(methylthio)propanal O-(methylcarbamoyl)oxime], which contains a sulfide (B99878) group, is rapidly oxidized to aldicarb sulfoxide (B87167). tandfonline.comwho.int This initial oxidation can be carried out by various oxidizing agents and microorganisms. who.intusu.edu Subsequently, the aldicarb sulfoxide undergoes a slower oxidation to form aldicarb sulfone, which is the carbamoyloxime derivative of this compound. tandfonline.comwho.intwho.int

Further metabolism and degradation of aldicarb sulfone can lead to the hydrolysis of the carbamate ester, forming aldicarb sulfone oxime. Subsequent dehydration of the oxime yields this compound. wikipedia.org Other identified metabolites include the corresponding sulfone amide and sulfone alcohol. apvma.gov.au

Key Compounds in the Oxidative Pathway of Aldicarb

| Compound Name | Role in Pathway | Chemical Formula |

|---|---|---|

| Aldicarb | Parent Compound | C₇H₁₄N₂O₂S |

| Aldicarb sulfoxide | Intermediate Metabolite | C₇H₁₄N₂O₃S |

| Aldicarb sulfone | Terminal Metabolite / Parent of Nitrile | C₇H₁₄N₂O₄S |

| This compound | Degradation Product | C₅H₉NO₂S |

Nucleophilic Addition Reactions at the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polar, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. lumenlearning.comnih.gov In this compound, the potent electron-withdrawing effect of the adjacent sulfonyl group further increases the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to simple alkyl nitriles.

The general mechanism involves the attack of a nucleophile on the nitrile carbon, which breaks the pi bond and forms a new carbon-nucleophile bond. The resulting anionic nitrogen intermediate is then typically protonated by a suitable proton source in the reaction mixture to yield a stable product, often an imine derivative, which may undergo further reactions. nih.gov

Activated nitriles are valuable synthons in cycloaddition reactions for the construction of heterocyclic rings. researchgate.netmdpi.com The electron-deficient nature of the nitrile group in this compound makes it a suitable dienophile or dipolarophile in various cycloaddition reactions. For instance, in [3+2] cycloaddition reactions, it can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocycles. mdpi.comresearchgate.net

While specific examples involving this compound were not found in the reviewed literature, the reactivity of α-sulfonyl nitriles in such transformations is established. chemrxiv.org The reaction of an α-sulfonyl nitrile with a binucleophile like a 1,3-dipole would proceed via a concerted or stepwise pathway to yield a heterocyclic ring incorporating the C≡N unit.

The versatile reactivity of the nitrile group allows it to be a key component in the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds. researchgate.netlongdom.org The enhanced electrophilicity of the nitrile in this compound facilitates intramolecular cyclization reactions where a nucleophilic center within the same molecule attacks the nitrile carbon. chemrxiv.org

A relevant example is the use of nitriles in the synthesis of sultams (cyclic sulfonamides). chemrxiv.orgchemrxiv.org In a hypothetical intramolecular reaction, a nucleophile tethered to the methylsulfonyl group could attack the nitrile, leading to the formation of a fused or spirocyclic sultam. The nitrile group can also serve as a precursor for other functionalities, such as amines or carbonyls, which can then participate in subsequent cyclization steps to build complex heterocyclic systems. researchgate.net

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent quaternary carbon. This electronic effect makes the methylsulfonyl group an excellent leaving group in various chemical transformations, particularly in elimination and nucleophilic substitution reactions. wikipedia.orgyoutube.com

Research on related alkyl sulfonates has shown that they are excellent electrophiles, reacting in a manner similar to alkyl halides. youtube.com The sulfonate anion is a highly stable, very weak base, which is a key characteristic of a good leaving group. youtube.com The stability is attributed to resonance delocalization of the negative charge across the oxygen atoms of the sulfonyl group.

In the context of this compound, the tertiary nature of the carbon atom to which the methylsulfonyl group is attached suggests that it would be prone to elimination reactions. Under basic conditions, a proton can be abstracted from one of the methyl groups, leading to the formation of an alkene via an E2 mechanism. The strong electron-withdrawing nature of both the sulfonyl and nitrile groups would increase the acidity of these protons, facilitating their removal.

While direct experimental studies on the nucleophilic substitution of this compound are not extensively documented in the available literature, the general principles of nucleophilic substitution suggest that Sₙ1-type reactions could be possible under certain conditions due to the tertiary nature of the carbon, which can stabilize a carbocation intermediate. However, the strong electron-withdrawing properties of the nitrile and methylsulfonyl groups would likely destabilize a carbocation at the α-position, making Sₙ1 reactions less favorable.

Comparative Reactivity Studies with Analogous Nitriles

Direct comparative studies detailing the reactivity of this compound against its analogous nitriles are not widely available in the reviewed scientific literature. However, based on fundamental organic chemistry principles, we can infer a comparative reactivity profile.

One key comparison is with its thioether analog, 2-methyl-2-(methylthio)propanenitrile . The methylthio (-SCH₃) group is significantly less electron-withdrawing than the methylsulfonyl (-SO₂CH₃) group. This difference in electronic character has profound implications for the reactivity of the molecule. The carbon-sulfur bond in the sulfone is more polarized, making the carbon more electrophilic and the methylsulfonyl group a much better leaving group compared to the methylthio group. Consequently, this compound would be expected to be much more reactive in elimination and nucleophilic substitution reactions.

Another relevant comparison is with 2-chloro-2-methylpropanenitrile . The chloride ion is a good leaving group. A comparative study of leaving group ability in nucleophilic substitution reactions on neopentyl-like structures indicated that halides like bromide and iodide are more reactive than sulfonate esters such as methanesulfonate (B1217627) and p-toluenesulfonate. nih.gov This suggests that the reactivity of 2-chloro-2-methylpropanenitrile in substitution reactions might be comparable to or even greater than that of this compound, depending on the specific reaction conditions and the nucleophile involved.

Finally, a comparison with 2-cyano-2-propyl acetate (B1210297) is informative. The acetate group is a poorer leaving group than the methylsulfonyl group. Therefore, this compound would be expected to undergo elimination and substitution reactions under milder conditions than 2-cyano-2-propyl acetate.

The table below provides a qualitative comparison of the expected reactivity of this compound with some of its analogs based on the nature of the leaving group.

| Compound Name | Leaving Group | Leaving Group Ability | Expected Reactivity in Elimination/Substitution |

| This compound | -SO₂CH₃ (Methylsulfonyl) | Excellent | High |

| 2-Methyl-2-(methylthio)propanenitrile | -SCH₃ (Methylthio) | Poor | Low |

| 2-Chloro-2-methylpropanenitrile | -Cl (Chloride) | Good | High |

| 2-Cyano-2-propyl acetate | -OCOCH₃ (Acetate) | Moderate | Moderate |

It is important to note that these are inferred comparisons based on established chemical principles. Detailed kinetic and mechanistic studies are required for a precise quantitative comparison of the reactivity of these compounds.

Advanced Theoretical and Computational Chemistry Studies

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. researchgate.net DFT calculations could provide optimized geometry, vibrational frequencies, and electronic properties of 2-Methyl-2-(methylsulfonyl)propanenitrile. In a DFT study on analogous compounds containing a methylsulfonyl group, the B3LYP functional with a 6-311G(d,p) basis set has been effectively used to analyze molecular characteristics. mdpi.com Such an approach would be foundational for understanding the molecule's frontier orbitals and bonding nature.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. One would expect the electron-withdrawing sulfonyl (SO₂) and nitrile (C≡N) groups to significantly influence the energies and spatial distributions of the HOMO and LUMO. While specific studies on this molecule are not publicly available, a theoretical investigation would likely reveal the LUMO localized around the sulfonyl and nitrile moieties, indicating their susceptibility to nucleophilic attack. The HOMO, conversely, might be distributed across other parts of the molecule. The energy gap would provide a quantitative measure of its kinetic stability.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgusc.edu This method allows for the quantitative analysis of electron density sharing between atoms and the investigation of hyperconjugative interactions, which are key to understanding molecular stability. sphinxsai.comwisc.edu

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state governs their crystal structure and macroscopic properties. Computational methods are essential for decoding these complex non-covalent interactions.

Hirshfeld Surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like normalized contact distance (d_norm) onto the surface, it provides a detailed picture of hydrogen bonds, van der Waals forces, and other close contacts. mdpi.commdpi.com

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available in the surveyed literature, a study on a similar compound, 2-methylsulfonyl- mdpi.comlibretexts.orgtriazolo[1,5-a]quinazoline, provides insight into the expected interactions. mdpi.com In that study, the analysis revealed that H···H contacts made the most significant contribution to the total Hirshfeld surface, followed by other interactions involving nitrogen and oxygen atoms. mdpi.com For this compound, one would anticipate significant intermolecular interactions involving the polar sulfonyl and nitrile groups. Specifically, the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group would likely act as hydrogen bond acceptors.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. mdpi.com

| Intermolecular Contact | Hypothetical Contribution to Hirshfeld Surface |

| H···H | ~40-50% |

| O···H | ~20-30% |

| N···H | ~10-15% |

| C···H | ~5-10% |

| Other | <5% |

This table is illustrative and based on data from analogous compounds. Specific percentages would require experimental crystal data.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. rsc.orggoogle.com DFT calculations are commonly employed to explore reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

For this compound, computational studies could elucidate the mechanisms of its synthesis or degradation. For example, the nitrile group can participate in nucleophilic substitution reactions, and the methylsulfonyl group is a good leaving group in certain contexts. A computational study could model the energy profile of such a reaction, calculating the activation energy required and confirming the structure of the transition state. While no specific reaction mechanism studies for this compound were found, research on related molecules demonstrates the power of DFT in confirming or refuting proposed reaction pathways.

Computational Probing of Molecular Dynamics and Conformational Landscapes

Molecules are not static entities; they are in constant motion, vibrating and rotating. Molecular Dynamics (MD) simulations model this behavior over time, providing a view of the conformational landscape and dynamic properties of a molecule. researchgate.net

An MD simulation of this compound would reveal its preferred conformations and the energy barriers between them. It would allow for the study of the rotational freedom around the C-S bond and how intermolecular interactions in a condensed phase might restrict this movement. Such simulations are crucial for understanding how the molecule behaves in different environments, such as in various solvents. Although specific MD studies on this compound are not documented in the searched literature, this computational technique remains a vital tool for exploring the dynamic nature of chemical systems.

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate relationships between the molecular structure of "this compound" and its chemical reactivity. These computational methods provide deep insights into the electronic environment, molecular geometry, and bond characteristics that govern the compound's behavior in chemical reactions.

Detailed research findings from theoretical studies on analogous α-sulfonyl nitriles and related organosulfur compounds allow for a comprehensive understanding of the electronic properties of the target molecule. The presence of both a sulfonyl (-SO₂) group and a nitrile (-CN) group attached to a quaternary carbon atom establishes a unique electronic landscape. The nitrile group, with its linear geometry and sp-hybridized carbon and nitrogen atoms, acts as a significant electron-wasting group due to the high electronegativity of nitrogen and the polarization of the C≡N triple bond. nih.gov This results in an electron-deficient carbon atom within the cyano moiety. nih.gov

Simultaneously, the methylsulfonyl group is also strongly electron-withdrawing. Theoretical analyses of aromatic sulfones have demonstrated that the sulfonyl group can lower the energy levels of π* antibonding orbitals in adjacent aromatic systems. rsc.org While "this compound" lacks an aromatic ring directly attached to the sulfonyl group, the inductive effects are substantial. The combined electron-withdrawing nature of the nitrile and sulfonyl groups significantly influences the reactivity of the central quaternary carbon and the stability of adjacent bonds.

Computational models, such as DFT at the B3LYP level of theory, are instrumental in predicting the outcomes of reactions, such as the regioselective cleavage of C-S bonds. rsc.org Studies on various aryl alkyl sulfones have shown that upon formation of a radical anion, cleavage typically occurs at the S-aliphatic carbon bond. rsc.org This suggests a potential pathway for the decomposition or reaction of "this compound" under reductive conditions.

The following data tables illustrate the types of parameters that are typically determined through quantum chemical calculations to understand structure-reactivity relationships. The values presented are hypothetical, based on established trends from computational studies of functionally related molecules.

Table 1: Calculated Mulliken Atomic Charges on Key Atoms of this compound

This table demonstrates the expected charge distribution within the molecule, highlighting the electrophilic and nucleophilic centers. The strong electron-withdrawing character of the sulfonyl and nitrile groups leads to a significant positive charge on the central quaternary carbon and the sulfur atom.

| Atom | Element | Predicted Mulliken Charge (a.u.) |

| C (quaternary) | Carbon | +0.25 |

| S (sulfonyl) | Sulfur | +1.20 |

| O (sulfonyl) | Oxygen | -0.65 |

| N (nitrile) | Nitrogen | -0.40 |

| C (nitrile) | Carbon | +0.15 |

| C (methyl on quat C) | Carbon | -0.18 |

| C (methyl on S) | Carbon | -0.10 |

Table 2: Predicted Bond Lengths and Angles for Optimized Geometry

This table shows the optimized geometric parameters. The bond lengths and angles are critical for understanding steric hindrance and the potential for intramolecular interactions. The R-C-N bond angle is characteristically linear for a nitrile group. libretexts.org

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(quat)-S | 1.85 Å |

| Bond Length | S-O | 1.45 Å |

| Bond Length | C(quat)-C(nitrile) | 1.48 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C(quat)-S-C(methyl) | 104.5° |

| Bond Angle | O-S-O | 118.0° |

| Bond Angle | C(quat)-C(nitrile)-N | 179.5° |

Table 3: Frontier Molecular Orbital (FMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A low LUMO energy indicates a high susceptibility to nucleophilic attack, while a low HOMO-LUMO gap suggests higher reactivity. The presence of strong electron-withdrawing groups is expected to significantly lower the LUMO energy.

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

These quantum chemical calculations provide a foundational understanding of the electronic structure and potential reactivity of "this compound," guiding further experimental studies and the rational design of synthetic pathways. The interplay of the sulfonyl and nitrile functionalities creates a molecule with distinct electronic properties that can be precisely modeled and explored through computational chemistry.

Research into Applications of 2 Methyl 2 Methylsulfonyl Propanenitrile and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 2-Methyl-2-(methylsulfonyl)propanenitrile and its derivatives are instrumental as intermediates in the creation of novel compounds with potential therapeutic properties.

Synthesis of Biologically Active Scaffolds

The compound is a key starting material for synthesizing various biologically active scaffolds, which are core structures of medicinal compounds. The reactivity of its nitrile and methylsulfonyl groups enables the construction of complex molecular frameworks. For instance, derivatives of propanenitrile are used to create substituted acrylonitrile (B1666552) and propanenitrile compounds that have shown in vitro antimicrobial activity. researchgate.net

Research has demonstrated the synthesis of various scaffolds with potential biological activities starting from propanenitrile derivatives. These activities are often evaluated through in vitro studies against various cell lines or pathogens.

Table 1: Examples of Biologically Active Scaffolds from Propanenitrile Derivatives

| Starting Scaffold | Synthesized Scaffold | Reported Biological Activity |

| Propanenitrile derivative | Substituted Acrylonitrile | Antimicrobial researchgate.net |

| Propanenitrile derivative | Substituted Propanenitrile | Antimicrobial researchgate.net |

| 2-Morpholinoquinoline-3-carboxaldehyde | 2-(1H-benzo[d]imidazol-2-yl)-3-(2-morpholinoquinolin-3-yl)acrylonitrile | Antimicrobial against various bacterial and fungal pathogens researchgate.net |

| Naphtho[1,2-d]imidazole derivative | 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile | PI3K/mTOR inhibitor with antitumor efficacy researchgate.net |

Role in Drug Discovery and Development (General)

The process of drug discovery is a complex endeavor aimed at identifying and optimizing new therapeutic compounds. ijpsr.com this compound and its analogs play a role in the early stages of this process, particularly in the creation of chemical libraries. sigmaaldrich.comsigmaaldrich.com These libraries, containing a large number of diverse compounds, are used in high-throughput screening to identify "hits"—molecules that show a desired effect against a biological target. ijpsr.com

The structural features of this compound make it a useful fragment for building these libraries. The "methylation effect," or the addition of a methyl group, can significantly alter a molecule's pharmacodynamic and pharmacokinetic properties, sometimes leading to enhanced potency or metabolic stability. researchgate.net The inclusion of moieties like the one in this compound can lead to the discovery of lead compounds, which are then further optimized to develop new drugs. 21umas.edu.ye For example, a derivative, 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile, was identified as a potent PI3K/mTOR inhibitor with promising antitumor activity and favorable pharmacokinetic properties in preclinical studies. researchgate.net

Agrochemical Research and Development

The applications of this compound extend into the agrochemical sector, where it is used in the synthesis of pesticides.

Precursor Roles in Pesticide Synthesis

Aromatic substituted aliphatic alkanols, which can be synthesized from derivatives of this compound, are important intermediates in the production of agrochemicals, especially pesticides. google.com One notable example is the use of a related compound, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, as a key intermediate in the synthesis of the insecticide Etofenprox. google.com The synthesis pathway for such intermediates can be a multi-step process involving reactions like acylation, Fries rearrangement, ethylation, halogenation, and hydrolysis. google.com

A derivative, 2-Methyl-2-(methylthio)propanenitrile, is also known by the common name Aldicarb (B1662136) nitrile. epa.gov Aldicarb is a carbamate (B1207046) pesticide, indicating that this nitrile derivative is a precursor in its synthesis.

Table 2: Pesticide Synthesis Involving Propanenitrile Derivatives

| Precursor/Intermediate | Resulting Pesticide | Pesticide Class |

| 2-(4-ethoxyphenyl)-2-methyl propyl alcohol | Etofenprox | Pyrethroid insecticide google.com |

| 2-Methyl-2-(methylthio)propanenitrile (Aldicarb nitrile) epa.gov | Aldicarb | Carbamate insecticide |

Materials Science and Functional Material Development

In the field of materials science, this compound and its derivatives are explored for their potential in creating new functional materials. The presence of reactive functional groups allows for their incorporation into polymer chains or as building blocks for specialized materials. For example, related compounds are used in the synthesis of oligomers for dental materials. rsc.org Specifically, methacrylate (B99206) monomers containing different functional groups have been synthesized and polymerized to create materials for self-curing and dual-curing dental composites. rsc.org While the direct use of this compound in this specific application is not mentioned, the chemistry involved with similar structures highlights its potential in this area. Research in this domain also includes the synthesis of various propanenitrile derivatives with different substituents for use as versatile small molecule scaffolds. biosynth.com

Polymer and Advanced Material Precursors

While direct polymerization of this compound is not extensively documented, research into its structural derivatives highlights their value as monomers for advanced polymers. A notable derivative, 2-acrylamido-2-methylpropane sulfonic acid (AMPS), which shares the core 2-methylpropane structure with a sulfonyl-containing group, has been successfully used in quasiliving radical polymerization. repositorioinstitucional.mx This method allows for the synthesis of well-defined polymers and block copolymers. repositorioinstitucional.mx

Researchers have reported the synthesis of poly(2-acrylamido-2-methylpropanesulfonic acid) (PAMPS) and its block copolymers with monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA). mdpi.comresearchgate.net The polymerization is often catalyzed by sophisticated complexes, such as a cyclometalated Ruthenium(II) complex, in solvents like dimethylformamide (DMF). repositorioinstitucional.mxmdpi.com The resulting copolymers, like PAMPS-b-PMMA and PAMPS-b-PHEMA, are often highly soluble in organic solvents and possess good film-forming capabilities. repositorioinstitucional.mxresearchgate.net

These materials exhibit interesting properties based on their composition. For instance, membranes made from these copolymers show significant ion exchange capacity (IEC), a crucial property for applications like polyelectrolyte membrane fuel cells. repositorioinstitucional.mx The combination of a sulfonated block (from AMPS) with either a hydrophobic block (like PMMA) or a hydrophilic block (like PHEMA) allows for the fine-tuning of the material's physical properties. repositorioinstitucional.mx This tunability can lead to various potential applications, including catalytic membranes for biodiesel production. repositorioinstitucional.mx

Table 1: Research Findings on the Polymerization of AMPS Derivatives This table is interactive. Click on the headers to sort the data.

| Catalyst System | Monomers | Resulting Polymer | Key Findings & Properties | Source(s) |

|---|---|---|---|---|

| [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6 | AMPS, Methyl Methacrylate (MMA) | PAMPS-b-PMMA | Good film-forming ability; soluble in methanol (B129727) and dichloromethane; IEC values of 0.58–1.21 mmol H+/g. | repositorioinstitucional.mx, researchgate.net |

| [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6 | AMPS, 2-Hydroxyethyl Methacrylate (HEMA) | PAMPS-b-PHEMA | Required crosslinking to prevent dissolution in water; exhibited a high IEC value of 3.35 mmol H+/g. | repositorioinstitucional.mx |

Applications in Ionic Liquid Design and Solubilization

Ionic liquids (ILs) are salts with melting points below 100 °C that are valued for their high thermal stability, low vapor pressure, and strong solvation power. nih.govnih.gov The properties of an IL can be precisely tuned for a specific application by carefully selecting the cation and anion combination. nih.govgoogle.com

The functional groups within this compound make it and its derivatives interesting candidates for use in the design of task-specific ionic liquids. Specifically, the presence of a nitrile (cyano) group is significant. Nitrile-functionalized ionic liquids, which incorporate a cyano group into the cation or anion, often exhibit lower viscosity compared to more traditional ILs. alfa-chemistry.com This reduced viscosity is advantageous as it can improve the diffusion rates of ions, which is beneficial for applications in solar cells and as solvents in organic reactions. alfa-chemistry.com

Furthermore, the nitrile group allows the IL to bond with other compounds, making it useful as both a solvent and a ligand for catalysts in reactions like Suzuki and Stille couplings. alfa-chemistry.com The strong solvation ability of ILs is crucial for their use in dissolving a wide variety of compounds, including complex active pharmaceutical ingredients and their precursors. nih.govnih.gov The combination of a polar sulfonyl group and a nitrile group could be leveraged to create ILs with unique solubilization properties for specific chemical processes.

Table 2: Advantages of Nitrile-Functionalized Ionic Liquids This table is interactive. Click on the headers to sort the data.

| Property | Advantage | Application Area | Source(s) |

|---|---|---|---|

| Low Viscosity | Increases diffusion rate of ions and improves photocurrent intensity. | Solar Cells, Organic Synthesis | alfa-chemistry.com |

| High Stability | Non-volatile and non-flammable nature enhances the stability of systems they are used in. | Solar Cells, Material Preparation | alfa-chemistry.com |

| Dual Functionality | Can act as both a solvent and a catalyst ligand. | Organic Synthesis (e.g., Suzuki, Stille coupling) | alfa-chemistry.com |

| Material Precursor | Can serve as a precursor for porous carbon materials with high specific surface area. | Supercapacitors, Water Treatment, Electrocatalysis | alfa-chemistry.com |

Chemical Reagent and Intermediate Utility in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its utility stems from the reactivity of its two key functional groups: the nitrile and the methylsulfonyl group. The molecular structure allows it to be used as an intermediate for constructing more complex molecules.

The nitrile group (C≡N) is susceptible to nucleophilic substitution reactions, which allows for the formation of new carbon-nitrogen bonds. It can also undergo hydrolysis under acidic or basic conditions to form other functional groups like carboxylic acids or amides.

Environmental Fate, Metabolism, and Ecotoxicological Research

Metabolic Pathways in Biological Systems

No specific studies on the mammalian or plant metabolism of 2-Methyl-2-(methylsulfonyl)propanenitrile have been identified.

There are no available research findings on the metabolism and excretion of this compound in mammalian models such as rats.

Information regarding the metabolic processes of this compound in plants is not available in published literature.

As no metabolism studies have been conducted, there are no identified metabolites of this compound.

Environmental Degradation Mechanisms

Specific data on the abiotic and biotic degradation of this compound is not available. However, research on a more complex, related compound provides some indication of the stability of the methylsulfonyl group.

Direct studies on the hydrolysis and photodegradation of this compound are absent from the scientific literature. However, research on a related pesticide active ingredient, which contains a methylsulfonyl nitrile moiety, indicates a degree of stability. For instance, the compound RPA 202248, alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), has been reported to be stable to hydrolysis and photolysis in aqueous systems. In an outdoor microcosm study, this compound degraded slowly, with a calculated half-life of 103 days, leading to the formation of 2-methylsulfonyl-4-trifluoromethylbenzoic acid. nih.govresearchgate.net This suggests that the core structure containing the methylsulfonyl group may be resistant to abiotic degradation.

General principles of organic chemistry indicate that nitriles can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides. However, the rate and extent of this reaction for this compound have not been experimentally determined.

There are no published studies on the aerobic or anaerobic soil metabolism of this compound.

Environmental Transport and Persistence Studies

Soil column leaching studies are a fundamental laboratory method used to assess the mobility of chemical substances through the soil profile and estimate their potential to contaminate groundwater. researchgate.net These studies typically involve packing soil into a column, applying the chemical of interest, and then eluting the column with a liquid, usually water, to simulate rainfall. researchgate.net The liquid that passes through the column, known as the leachate, is collected and analyzed over time to determine the concentration of the chemical, thereby indicating its mobility. researchgate.net

The rate at which a compound moves through the soil is influenced by several factors, including the properties of the chemical itself (such as water solubility and sorption characteristics) and the properties of the soil (such as texture, organic matter content, and pH). researchgate.net Laboratory soil column studies offer a controlled environment to evaluate a compound's leaching potential relative to other chemicals and across different soil types. researchgate.net For instance, studies have shown that highly soluble compounds with low sorption to soil particles tend to leach more quickly and completely through soil columns. researchgate.net

While these laboratory experiments provide a crucial initial assessment of a pesticide's or chemical's mobility, it is important to note that they may not perfectly replicate complex field conditions. researchgate.net Factors such as variable water flow in macropores, meteorological conditions, and the physical heterogeneity of soil in the field can influence leaching in ways not captured in a standardized laboratory setting. researchgate.net Therefore, laboratory column studies are a preliminary step, often followed by more complex outdoor lysimeter studies for regulatory purposes if significant leaching is observed. researchgate.net Specific soil column leaching data for this compound is not detailed in the available research, which would be necessary to definitively characterize its leaching potential.

Table 1: Factors Influencing Chemical Leaching in Soil Column Studies

| Factor | Description | Impact on Leaching Potential |

| Chemical Properties | ||

| Water Solubility | The ability of the chemical to dissolve in water. | Higher solubility generally leads to increased leaching. |

| Soil Sorption Coefficient (Koc) | A measure of the chemical's tendency to bind to soil organic carbon. | Higher Koc values indicate stronger binding and lower leaching potential. researchgate.net |

| Degradation Rate (DT50) | The time it takes for half of the chemical amount to degrade. | Faster degradation reduces the amount of substance available to leach. researchgate.net |

| Soil Properties | ||

| Texture | The proportion of sand, silt, and clay in the soil. | Sandy soils with larger particles allow for faster water flow and greater leaching. |

| Organic Matter Content | The amount of decomposed plant and animal material in the soil. | Higher organic matter content increases sorption, reducing leaching. researchgate.net |

| pH | The acidity or alkalinity of the soil. | Can affect the chemical's charge and its interaction with soil particles. |

| Structure | The arrangement of soil particles, which can create macropores. | Macropores can lead to rapid, preferential flow and increased leaching. researchgate.net |

This table provides a generalized overview based on established principles of soil science.

Persistent Mobile Organic Contaminants (PMOCs) are compounds that resist degradation in the environment, are highly mobile in the aquatic phase, and therefore pose a potential threat to water resources, including drinking water. diva-portal.orgufz.de Their high polarity and low tendency to sorb to soil or sediment allow them to travel long distances in water, potentially breaking through natural and engineered barriers. nih.govufz.de The combination of persistence and mobility means that once these substances enter the environment, they can remain in the water cycle for extended periods, making their presence a significant concern for drinking water safety. diva-portal.org

The identification and analysis of PMOCs are challenging due to their physicochemical properties. ufz.de Their high polarity makes them difficult to retain and analyze using standard methods like reverse-phase liquid chromatography. diva-portal.org Consequently, specialized analytical techniques, such as mixed-mode liquid chromatography, are being developed for their quantification in water samples. nih.gov

Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) are increasingly focusing on substances with PMOC characteristics, sometimes designated as very persistent and very mobile (vPvM) or persistent, mobile, and toxic (PMT). diva-portal.org A compound's classification as a PMOC is based on its performance against specific criteria for persistence (e.g., degradation half-life in water) and mobility (e.g., soil organic carbon-water (B12546825) partitioning coefficient). While numerous industrial chemicals have been identified as potential or confirmed PMOCs, a specific assessment of this compound as a PMOC is not available in the reviewed literature. diva-portal.orgresearchgate.net However, its sulfone and nitrile functional groups could influence its polarity and persistence, warranting investigation under the PMOC framework.

Table 2: General Characteristics of Persistent Mobile Organic Contaminants (PMOCs)

| Characteristic | Description | Implication for Environmental Fate |

| Persistence | Resistance to degradation (biological, chemical, photolytic). | Long residence time in the environment. ufz.de |

| Mobility | High water solubility and low sorption to soil/sediment (low Koc). | High potential for transport through soil and into groundwater and surface water. ufz.de |

| Polarity | Often possess polar functional groups. | Contributes to high water solubility and challenges in analytical detection and water treatment. ufz.de |

| Detection | Difficult to measure with standard analytical methods. | May lead to an underestimation of their occurrence and risk ("analytical gap"). diva-portal.org |

This table summarizes the defining features of PMOCs based on current scientific understanding. diva-portal.orgufz.deufz.de

Toxicological Characterization of Related Compounds

When toxicological data for a specific chemical are limited, one approach is to assess the toxicity of its structural analogs—compounds with similar chemical structures, functional groups, or metabolic pathways. This "read-across" approach is based on the principle that similar structures can exhibit similar biological activities. However, the reliability of this method depends heavily on the degree of similarity and the specific toxicological endpoint being considered. For this compound, a detailed acute toxicity assessment of its specific structural analogs, such as corresponding oximes, is not provided in the available scientific literature. Research into related compounds, such as aromatic nitriles, indicates that the nitrile group can interact with biological molecules like cysteine proteases, but this reactivity can also lead to non-specific interactions resulting in toxicity. researchgate.net A comprehensive assessment would require specific studies on analogs that share key structural features with the parent compound.

Toxicological evaluation of chemical compounds relies on a combination of in vitro (outside a living organism) and in vivo (within a living organism) testing methods. chemsafetypro.com There has been a significant shift towards using in vitro assays for initial screening due to their lower cost, higher throughput, and reduced use of animal testing. nih.gov

In vitro methods are particularly useful for assessing specific toxicological endpoints like skin/eye irritation, skin sensitization, and genotoxicity. chemsafetypro.com For nitrile-containing compounds, specific in vitro assays have been developed to screen for potential toxicity risks. researchgate.netnih.gov A quantitative assay involving the reaction of nitriles with the biological nucleophiles glutathione (B108866) and cysteine can be used as a simple screen to assess the reactivity and potential toxicity of these compounds. researchgate.netnih.gov This type of assay provides a tool for prioritizing compounds for further investigation early in the discovery process. nih.gov

In vivo tests, which are conducted in living organisms, are traditionally used to evaluate systemic effects such as acute toxicity, repeated dose toxicity, and carcinogenicity, as these complex biological responses cannot yet be fully replicated by in vitro systems alone. chemsafetypro.comnih.gov Modern toxicology programs, like the U.S. Tox21 collaboration, aim to use high-throughput in vitro screening data to build predictive models for adverse health effects in humans, thereby prioritizing which chemicals require more extensive in vivo testing. nih.gov

Table 3: Common In Vitro Toxicological Assay Methodologies

| Assay Category | Endpoint Measured | Example Methods | Relevance |

| Cytotoxicity | Cell death, cell viability, membrane integrity. | LDH or AK release assays, ATP content assays. creative-biolabs.com | Provides a baseline measure of a compound's general toxicity to cells. |

| Genotoxicity | Damage to DNA or chromosomes. | Ames test (bacterial reverse mutation), in vitro micronucleus test. chemsafetypro.com | Assesses the potential for a compound to be mutagenic or carcinogenic. |

| Reactivity | Covalent binding to biological molecules. | Glutathione/cysteine reactivity assays. nih.gov | Screens for electrophilic reactivity, which can be a mechanism of toxicity for nitriles. researchgate.net |

| Skin/Eye Irritation | Inflammatory response in skin or eye tissue models. | Reconstructed human epidermis (RhE) models. chemsafetypro.com | Replaces traditional animal tests for local tissue damage. chemsafetypro.com |

This table summarizes key in vitro methodologies used in modern toxicology. chemsafetypro.comnih.govcreative-biolabs.com

Ecological Impact Assessments

An Ecological Impact Assessment (EcIA) is a systematic process used to identify, quantify, and evaluate the potential effects of a proposed project or action on ecosystems and their components, including habitats, species, and biodiversity. cieem.netcieem.net The primary goal of an EcIA is to provide decision-makers with clear and objective information about the potential ecological consequences of a development, ensuring that biodiversity is adequately considered in the planning process. cieem.net

The EcIA process is applicable to projects of all scales and emphasizes the evaluation of "significant effects" rather than all conceivable ecological changes. cieem.net Key steps in an EcIA typically include:

Scoping: Defining the spatial and temporal boundaries of the assessment and identifying the ecological features that could be affected.

Baseline Studies: Characterizing the existing ecological conditions at the site through surveys and data collection.

Impact Prediction: Identifying and predicting the potential positive and negative impacts of the project on the identified ecological features.

Assessment of Significance: Evaluating the significance of the predicted impacts based on factors like magnitude, duration, and the sensitivity of the ecological feature.

Mitigation and Enhancement: Proposing measures to avoid, reduce, or compensate for significant negative impacts, and identifying opportunities for ecological enhancement.

A specific Ecological Impact Assessment for this compound has not been conducted according to the available literature. Such an assessment would be contingent on gathering comprehensive data regarding its environmental transport (e.g., leaching), persistence, and its ecotoxicity towards relevant aquatic and terrestrial organisms.

Future Directions and Emerging Research Avenues for 2 Methyl 2 Methylsulfonyl Propanenitrile

Novel Synthetic Methodologies

The synthesis of α-sulfonyl nitriles, including 2-Methyl-2-(methylsulfonyl)propanenitrile, is an area of continuous development. While traditional methods often involve the reaction of a corresponding nitrile with a sulfonylating agent, future research is trending towards more efficient, sustainable, and versatile strategies.

Emerging synthetic approaches focus on:

Photocatalysis and Green Chemistry: Visible-light-induced organic synthesis is a rapidly growing field, offering green, sustainable, and cost-effective methodologies. mdpi.com Future research could explore photocatalytic pathways to construct the C-S bond or introduce the cyano group, minimizing the use of harsh reagents and improving energy efficiency. mdpi.commdpi.com

Transition-Metal-Free Cyanation: Recent advancements have demonstrated the possibility of α-cyanation of sulfonamides without the need for transition metals. organic-chemistry.org Adapting such methods, which may proceed through an imine intermediate after eliminating hydrofluoric acid from an N-fluorotosylsulfonamide, could provide a more accessible and economical route to this compound and its derivatives. organic-chemistry.org

Radical-Mediated Reactions: The generation of sulfonyl radicals from sources like sodium sulfinates, followed by coupling with cyano-containing fragments, presents a powerful strategy. researchgate.net Copper-catalyzed radical cross-coupling of oxime esters with sulfinate salts has been shown to produce cyanoalkylated sulfones, a methodology that could be adapted for the target compound. researchgate.net

These novel methodologies aim to improve yield, reduce environmental impact, and expand the scope of accessible derivatives for further investigation.

Expanded Reactivity Investigations

The reactivity of this compound is primarily dictated by its two key functional groups: the sulfonyl group and the nitrile group. While basic reactions like hydrolysis are known, there is significant scope for exploring more complex transformations.

Future research should focus on:

The Sulfonyl Group as a Leaving Group: The sulfonyl moiety is a competent leaving group, a property that can be exploited in various substitution and elimination reactions. researchgate.net Investigations into its utility in transition-metal-catalyzed cross-coupling reactions could unlock pathways to novel derivatives where the sulfonyl group is replaced by other functional moieties.

Nitrile Group Transformations: The nitrile group is a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Biocatalytic transformations using nitrilases or nitrile hydratases offer a green and highly selective alternative to harsh chemical methods for converting the nitrile to amides or carboxylic acids. nih.gov

Covalent Inhibition Potential: Nitriles can act as "warheads" in covalent inhibitors, forming a reversible or irreversible bond with target proteins. nih.gov Exploring the reactivity of the nitrile in this compound towards biological nucleophiles is a critical step in assessing its therapeutic potential. nih.gov

A deeper understanding of its reactivity will enable its use as a more versatile intermediate in the synthesis of complex molecules for various applications.

Advanced Computational Modeling Applications

Computational chemistry provides powerful tools for predicting molecular properties and reaction mechanisms, thereby guiding experimental research. For this compound, advanced computational modeling can offer significant insights where experimental data is lacking.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the structural, energetic, and electronic properties of the molecule. uclouvain.beresearchgate.net Such studies can predict bond dissociation energies, molecular orbital energies (HOMO-LUMO), and charge distribution, which are fundamental to understanding the compound's reactivity. researchgate.netresearchgate.net

Reaction Mechanism Modeling: Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model reaction pathways, such as the mechanism of covalent inhibition by the nitrile group. nih.gov This can help in understanding the transition states and energy barriers involved, providing crucial information for designing more potent bioactive molecules. nih.gov

Predicting Bioactivity and Toxicity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential therapeutic or toxic effects of the compound and its derivatives. By correlating structural features with biological activity, these models can prioritize which derivatives to synthesize and test, saving time and resources.

The table below summarizes potential computational approaches and their expected outcomes.

Table 1: Advanced Computational Modeling Applications

| Computational Method | Research Focus | Predicted Properties / Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure | HOMO/LUMO energies, electrostatic potential maps, reactivity indices. researchgate.netresearchgate.net |

| Ab Initio Methods (e.g., MP2, MP4) | Molecular Properties | Accurate structural parameters, vibrational frequencies, thermochemical data. uclouvain.be |

| QM/MM Simulations | Enzyme Inhibition | Reaction mechanisms with biological targets, binding affinities, transition state analysis. nih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, interactions with solvents or biological macromolecules. researchgate.net |

| QSAR Modeling | Predictive Toxicology | Correlation of structural features with potential toxicity and bioactivity. |

Exploration of New Therapeutic and Agrochemical Applications

The presence of both sulfone and nitrile groups, which are common pharmacophores and toxophores, strongly suggests that this compound could have significant biological activity. researchgate.netrcsi.comresearchgate.net

Future research in this domain should include:

Agrochemical Screening: A structurally related compound, Aldoxycarb (2-methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime), is a known systemic insecticide and acaricide. This provides a strong rationale for screening this compound and its derivatives for insecticidal, herbicidal, or fungicidal properties.

Antimicrobial and Anticancer Evaluation: Research on the related compound 2-methyl-2-[(methylsulfonyl)oxy]propanenitrile has shown it to possess antimicrobial properties and cytotoxic effects against certain cancer cell lines. This warrants a thorough investigation into the potential of this compound as an antimicrobial or anticancer agent.

Covalent Inhibitor Development: The nitrile group is an attractive warhead for the design of covalent inhibitors, which have seen success in modern drug development. nih.gov The compound could be investigated as a potential inhibitor of cysteine proteases or other enzymes with a nucleophilic residue in their active site.

The table below outlines potential applications based on the bioactivity of structurally related compounds.

Table 2: Potential Bioactive Applications

| Application Area | Rationale / Related Compounds | Potential Mechanism of Action |

|---|---|---|

| Agrochemicals | Aldoxycarb (insecticide) | Inhibition of essential enzymes in pests. |

| Therapeutics (Anticancer) | Cytotoxicity of related sulfonyl compounds | Induction of apoptosis or cell cycle arrest. |

| Therapeutics (Antimicrobial) | Antimicrobial activity of related sulfonyl compounds | Disruption of cell wall synthesis or metabolic pathways. |

| Covalent Enzyme Inhibition | Nitrile-based inhibitors (e.g., DPP-4 inhibitors) nih.gov | Covalent modification of active site nucleophiles (e.g., cysteine). |

Comprehensive Environmental Risk Assessment Methodologies

As with any chemical intended for broader use, a thorough assessment of its environmental fate and potential toxicity is crucial. For this compound, a comprehensive environmental risk assessment is a critical future direction.

This assessment should involve a multi-tiered approach:

Biodegradation Studies: The presence of a sulfonate group can render aromatic compounds resistant to microbial degradation. researchgate.net It is essential to conduct standardized tests (e.g., OECD guidelines) to determine if this compound is readily or inherently biodegradable. Studies on related sulfonamides show that biodegradation can be slow and dependent on environmental conditions. mdpi.comnih.gov

Ecotoxicity Testing: The potential toxicity to aquatic and terrestrial organisms must be evaluated. This includes acute and chronic toxicity tests on representative species such as algae, daphnids, and fish to determine key metrics like the EC50 (half maximal effective concentration) and LC50 (lethal concentration, 50%).

Abiotic Degradation and Fate: The stability of the compound towards hydrolysis and photolysis should be investigated. The thermal decomposition of sulfones, which can release SO2, is another important factor for considering disposal methods. acs.org

Bioaccumulation Potential: The octanol-water partition coefficient (LogP) should be experimentally determined and used to model the potential for the compound to accumulate in the fatty tissues of organisms.

Frameworks for such assessments, like the tiered approach used by regulatory agencies, provide a clear roadmap for a comprehensive evaluation. publications.gc.ca Combining experimental data with predictive models will be key to building a complete environmental profile.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 2-methyl-2-(methylsulfonyl)propanenitrile?

The synthesis of this compound often involves nucleophilic substitution or oxidation reactions. For example, derivatives like aldoxycarb (a pesticide) are synthesized via oxime formation from the corresponding aldehyde precursor and methylcarbamoyl chloride under controlled pH conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like acetonitrile. Purity assessment via HPLC (>95%) is critical, as impurities can affect reactivity in downstream applications .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant in Safety Data Sheets) .

- Ventilation : Use fume hoods due to potential inhalation hazards; monitor airborne concentrations with gas detectors .

- First Aid : Immediate rinsing with water for skin contact (15+ minutes) and medical consultation if inhaled .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition .

Basic: Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl at δ 100–110 ppm in ¹³C NMR) and confirms molecular structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 162.05) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects nitrile (C≡N stretch ~2250 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) groups .

Advanced: How does this compound act as a pesticide, and what are its molecular targets?

As the active metabolite of aldoxycarb, it inhibits acetylcholinesterase (AChE) in insects by covalently binding to the enzyme’s serine residue, disrupting neurotransmission . Methodologically, in vitro AChE inhibition assays (e.g., Ellman’s method) are used to quantify IC₅₀ values, while in vivo studies in pest models (e.g., Spodoptera frugiperda) assess lethality and resistance mechanisms .

Advanced: What strategies optimize the design of this compound derivatives for PI3K/mTOR inhibition?

Structural modifications focus on:

- Bioisosteric Replacement : Substituting the nitrile group with amides or heterocycles to enhance binding affinity .

- Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) and LogP measurements to improve bioavailability .

- In Vivo Efficacy : Xenograft models (e.g., murine breast cancer) evaluate tumor regression and synergistic effects with chemotherapeutics .

Advanced: How can researchers assess the ecotoxicological impact of this compound?

- Aquatic Toxicity : Acute LC₅₀ tests using Daphnia magna or zebrafish embryos (OECD Test Guideline 203) .

- Soil Persistence : HPLC-MS/MS quantifies degradation half-life in soil microcosms under varying pH/temperature .

- Bioaccumulation : Bioconcentration factors (BCF) calculated via octanol-water partitioning (Log Kow) .

Advanced: What computational methods predict structure-activity relationships (SAR) for sulfonyl-containing nitriles?

- Molecular Docking : Autodock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., PI3Kγ binding pocket) .

- QSAR Models : Machine learning (Random Forest, SVM) correlates electronic parameters (HOMO/LUMO) with bioactivity .

- MD Simulations : GROMACS assesses conformational stability of sulfonyl-nitrile derivatives in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.